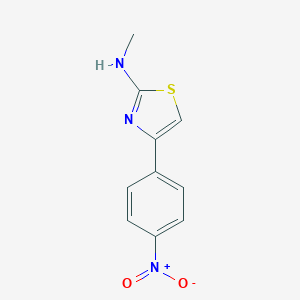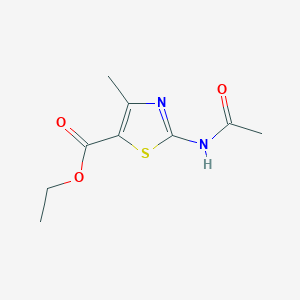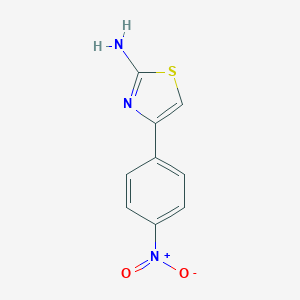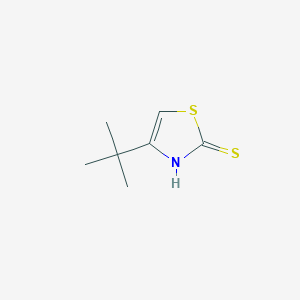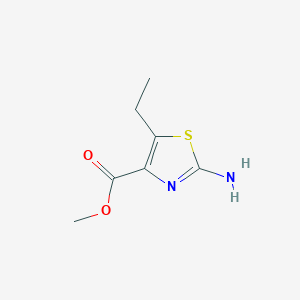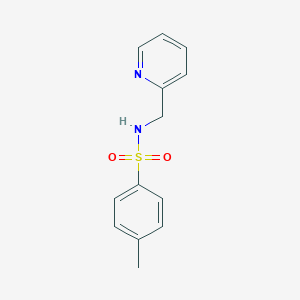
4-Methyl-N-pyridin-2-ylmethyl-benzenesulfonamide
Vue d'ensemble
Description
4-Methyl-N-pyridin-2-ylmethyl-benzenesulfonamide is a chemical compound with the linear formula C12H12N2O2S . It has a molecular weight of 248.306 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of 4-Methyl-N-pyridin-2-ylmethyl-benzenesulfonamide is represented by the linear formula C12H12N2O2S . The molecular weight of this compound is 248.306 .Applications De Recherche Scientifique
HIV-1 Infection Prevention
4-Methyl-N-pyridin-2-ylmethyl-benzenesulfonamide derivatives have been explored for their potential in HIV-1 infection prevention. Research shows these compounds can serve as small molecular antagonists in targeting preparations against HIV-1 infection. Such compounds have been synthesized and characterized through various spectroscopic methods, underscoring their potential in drug development for HIV-1 infection (Cheng De-ju, 2015).
Antimicrobial Activity
Studies have demonstrated that 4-Methyl-N-pyridin-2-ylmethyl-benzenesulfonamide compounds exhibit significant antimicrobial activity. Synthesis and characterization of these compounds have been conducted, and their effectiveness against various bacteria, including Gram-positive and Gram-negative strains, has been confirmed through laboratory testing (A.O. Ijuomah, D. C. Ike, M. Obi, 2022).
Inhibitory Activity in Cancer Treatment
The derivatives of 4-Methyl-N-pyridin-2-ylmethyl-benzenesulfonamide have shown promise in inhibiting certain cancer cell lines. The structural and biological evaluation of these compounds has revealed their potential in anticancer applications, particularly against breast cancer cell lines, providing a basis for future drug development in oncology (M. Ghorab, M. El-Gazzar, M. Alsaid, 2014).
Photodynamic Therapy in Cancer Treatment
Compounds containing 4-Methyl-N-pyridin-2-ylmethyl-benzenesulfonamide have been studied for their photophysical and photochemical properties. Their potential as photosensitizers in photodynamic therapy, an alternative cancer treatment, has been highlighted. These studies emphasize the compounds' suitability for photocatalytic applications, which could lead to advancements in cancer treatment methods (Gülen Atiye Öncül, Ö. Öztürk, M. Pişkin, 2021).
Corrosion Inhibition
Research has also focused on the use of 4-Methyl-N-pyridin-2-ylmethyl-benzenesulfonamide derivatives as corrosion inhibitors. Studies have shown these compounds to be effective in protecting metals like steel in acidic environments, making them valuable in industrial applications (Yan Ji, Bing Xu, Weinan Gong, et al., 2016).
Orientations Futures
Propriétés
IUPAC Name |
4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-11-5-7-13(8-6-11)18(16,17)15-10-12-4-2-3-9-14-12/h2-9,15H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVXVYQURGLFLAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20352659 | |
| Record name | 4-Methyl-N-pyridin-2-ylmethyl-benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20352659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide | |
CAS RN |
75391-97-8 | |
| Record name | 4-Methyl-N-pyridin-2-ylmethyl-benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20352659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


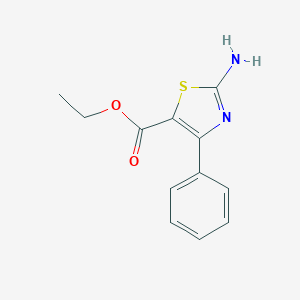
![3-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B189665.png)



